

Diethyl (4-Bromobenzyl)phosphonate: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Diethyl (4-Bromobenzyl)phosphonate</i>
Cat. No.:	B105278

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the core physical properties of **Diethyl (4-Bromobenzyl)phosphonate**, a key organophosphorus intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in the field of drug development and organic chemistry, this document compiles essential data, outlines detailed experimental protocols for property determination, and presents a logical workflow for these characterizations.

Core Physical and Chemical Identifiers

Diethyl (4-Bromobenzyl)phosphonate is an organophosphorus compound with the molecular formula $C_{11}H_{16}BrO_3P$.^[1] It is characterized by a phosphonate group attached to a 4-bromobenzyl moiety.^[1] This compound typically appears as a colorless to nearly colorless clear liquid.^[1]

Table 1: Key Physical Properties of **Diethyl (4-Bromobenzyl)phosphonate**

Property	Value	Source(s)
Molecular Formula	$C_{11}H_{16}BrO_3P$	[2] [3] [4] [5] [6]
Molecular Weight	307.12 g/mol	[2] [3] [4] [5] [6]
CAS Number	38186-51-5	[2] [4] [5] [6] [7]
Appearance	Colorless to Almost Colorless Clear Liquid	[2] [3] [4]
Boiling Point	183 °C at 0.6 mmHg	[1] [2] [3] [4]
Density	1.37 g/mL	[2] [3] [7]
Refractive Index	1.5230 - 1.5270 / 1.53	[2] [3] [7]
Melting Point	Not Applicable	[7]
Solubility	Inferred to be soluble in organic solvents such as ethanol and dichloromethane, with limited solubility in water.	[8]

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like **Diethyl (4-Bromobenzyl)phosphonate**.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small sample volumes, a micro-boiling point determination is a suitable and accurate method.[\[7\]](#)

Apparatus:

- Small test tube (e.g., 150mm diameter)
- Heating block or oil bath

- Hot plate with magnetic stirring capabilities
- Small magnetic stir bar
- Thermometer
- Clamps and stand

Procedure:

- Introduce approximately 0.5 mL of **Diethyl (4-Bromobenzyl)phosphonate** into the test tube along with a small magnetic stir bar.
- Place the test tube in the heating block or oil bath situated on the hot plate stirrer and clamp it securely.
- Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid.
- Activate the stirrer to ensure gentle and even heating.
- Gradually heat the sample.
- Observe for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube, which indicates the liquid is refluxing.[7]
- The thermometer bulb should be at the level of the vapor condensation ring for an accurate measurement.
- The stable temperature reading on the thermometer when the liquid is gently refluxing is recorded as the boiling point.[7]
- It is crucial to note the pressure at which the boiling point is measured, as it significantly affects the result.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.[\[9\]](#)

Apparatus:

- Pycnometer (a glass flask with a specific, known volume)
- Analytical balance
- Thermometer
- Water bath (for temperature control)

Procedure:

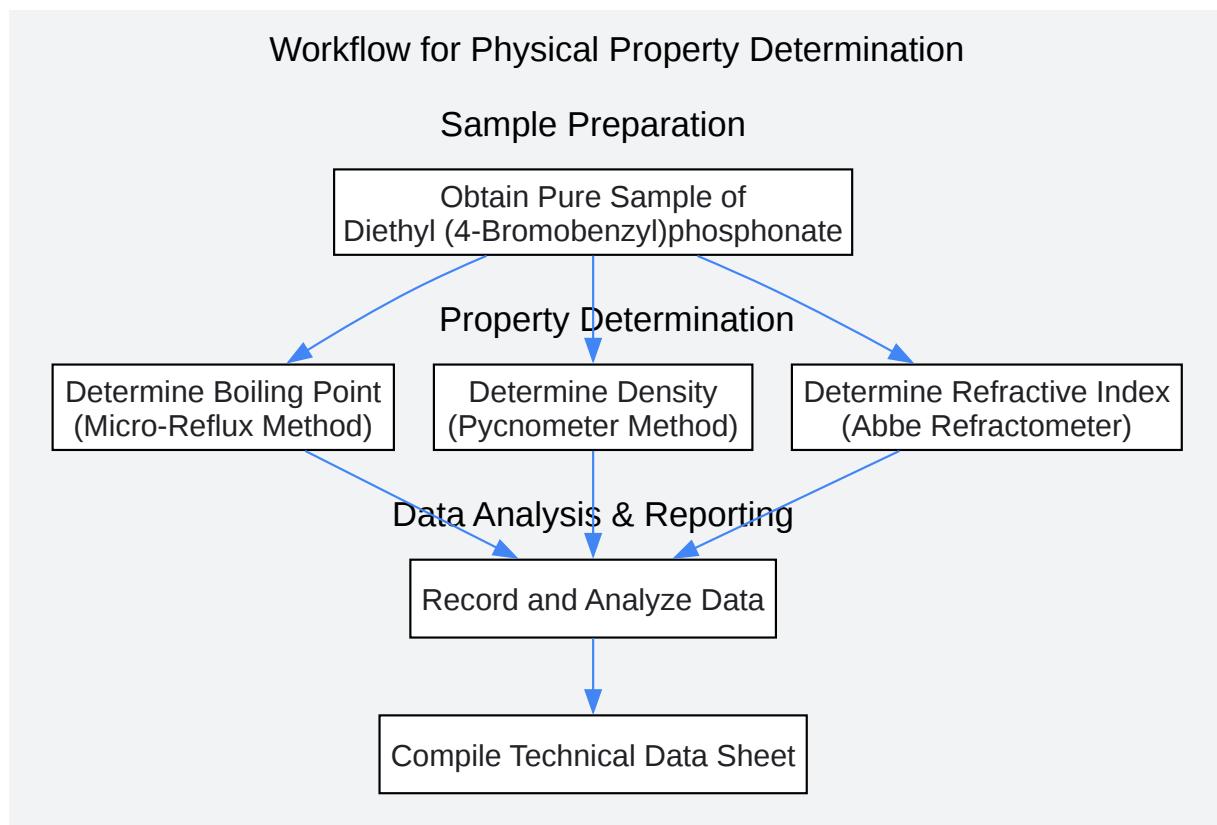
- Thoroughly clean and dry the pycnometer.
- Weigh the empty pycnometer on an analytical balance and record its mass.
- Fill the pycnometer with **Diethyl (4-Bromobenzyl)phosphonate**, ensuring there are no air bubbles.
- Place the filled pycnometer in a temperature-controlled water bath until it reaches thermal equilibrium.
- Carefully remove any excess liquid from the top of the pycnometer.
- Weigh the filled pycnometer and record the mass.
- The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[\[3\]](#)[\[9\]](#)

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. An Abbe refractometer is a common instrument for measuring the refractive index of

liquids.

Apparatus:


- Abbe refractometer
- Constant temperature water bath
- Dropper or pipette
- Solvent for cleaning (e.g., ethanol or acetone)
- Lens paper

Procedure:

- Ensure the prism of the Abbe refractometer is clean and dry.
- Calibrate the refractometer using a standard liquid with a known refractive index.
- Connect the refractometer to a constant temperature water bath set to a specific temperature (e.g., 20°C or 25°C), as refractive index is temperature-dependent.
- Using a dropper, place a few drops of **Diethyl (4-Bromobenzyl)phosphonate** onto the lower prism.
- Close the prisms and allow a few moments for the sample to reach the set temperature.
- Look through the eyepiece and adjust the control knob until the light and dark fields are sharp and divided.
- Adjust the compensator to eliminate any color fringes.
- Read the refractive index value from the scale.
- Clean the prisms thoroughly with a suitable solvent and lens paper after the measurement.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical sequence of steps involved in the comprehensive physical characterization of a liquid chemical like **Diethyl (4-Bromobenzyl)phosphonate**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the determination of physical properties.

This technical guide serves as a foundational resource for professionals working with **Diethyl (4-Bromobenzyl)phosphonate**, providing reliable data and standardized methodologies essential for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Diethyl (4-Bromobenzyl)phosphonate | 38186-51-5 [smolecule.com]
- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 4. pubs.aip.org [pubs.aip.org]
- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. CAS 20074-79-7: Diethyl (4-aminobenzyl)phosphonate [cymitquimica.com]
- 9. mt.com [mt.com]
- To cite this document: BenchChem. [Diethyl (4-Bromobenzyl)phosphonate: A Comprehensive Technical Guide to its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105278#diethyl-4-bromobenzyl-phosphonate-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com